molecular formula C13H8N2OS B11927007 4-(Thiophen-2-yl)quinazoline-6-carbaldehyde CAS No. 1121529-14-3

4-(Thiophen-2-yl)quinazoline-6-carbaldehyde

Cat. No.: B11927007
CAS No.: 1121529-14-3
M. Wt: 240.28 g/mol
InChI Key: BOPKSFNBNOFOST-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)quinazoline-6-carbaldehyde is a heterocyclic compound that combines a quinazoline core with a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)quinazoline-6-carbaldehyde typically involves the condensation of thiophene derivatives with quinazoline precursors. One common method is the reaction of thiophene-2-carboxaldehyde with 2-aminobenzonitrile under acidic conditions to form the quinazoline ring, followed by oxidation to introduce the aldehyde group at the 6-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)quinazoline-6-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: 4-(Thiophen-2-yl)quinazoline-6-carboxylic acid.

    Reduction: 4-(Thiophen-2-yl)quinazoline-6-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

4-(Thiophen-2-yl)quinazoline-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)quinazoline-6-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The quinazoline core is known to inhibit kinase activity, which can disrupt cellular signaling pathways involved in cancer cell proliferation . The thiophene ring enhances the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Thiophen-2-yl)quinazoline-6-carboxylic acid
  • 4-(Thiophen-2-yl)quinazoline-6-methanol
  • 4-(Thiophen-2-yl)quinazoline-6-nitrile

Uniqueness

4-(Thiophen-2-yl)quinazoline-6-carbaldehyde is unique due to the presence of both an aldehyde group and a thiophene ring, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

1121529-14-3

Molecular Formula

C13H8N2OS

Molecular Weight

240.28 g/mol

IUPAC Name

4-thiophen-2-ylquinazoline-6-carbaldehyde

InChI

InChI=1S/C13H8N2OS/c16-7-9-3-4-11-10(6-9)13(15-8-14-11)12-2-1-5-17-12/h1-8H

InChI Key

BOPKSFNBNOFOST-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC=NC3=C2C=C(C=C3)C=O

Origin of Product

United States

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